molecular formula C16H25BrN2Si B1529760 3-bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 918525-02-7

3-bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1529760
CAS No.: 918525-02-7
M. Wt: 353.37 g/mol
InChI Key: NXIZHZFQXKWSAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the molecular formula C13H24BrNSi It is a derivative of pyrrole, a five-membered aromatic heterocycle, and contains a bromine atom and a triisopropylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine typically involves the bromination of a pyrrole derivative followed by the introduction of the triisopropylsilyl group. One common method involves the reaction of 1H-pyrrolo[2,3-b]pyridine with bromine in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions. The resulting bromo derivative is then treated with triisopropylsilyl chloride in the presence of a base, such as triethylamine, to yield the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically purified through techniques such as column chromatography or recrystallization .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids or esters as coupling partners.

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution with an amine would yield an amino-substituted pyrrolo[2,3-b]pyridine, while Suzuki-Miyaura coupling would result in a biaryl compound .

Scientific Research Applications

3-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine depends on its specific application. In chemical reactions, the bromine atom and the triisopropylsilyl group play crucial roles in determining the reactivity and selectivity of the compound. The bromine atom can act as a leaving group in substitution reactions, while the triisopropylsilyl group can provide steric hindrance and influence the overall reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both the bromine atom and the bulky triisopropylsilyl group. This combination imparts distinct reactivity and steric properties, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

(3-bromopyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BrN2Si/c1-11(2)20(12(3)4,13(5)6)19-10-15(17)14-8-7-9-18-16(14)19/h7-13H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXIZHZFQXKWSAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=C(C2=C1N=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BrN2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50728787
Record name 3-Bromo-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50728787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918525-02-7
Record name 3-Bromo-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50728787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
Reactant of Route 2
3-bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 3
3-bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 4
Reactant of Route 4
3-bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 5
3-bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 6
3-bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.